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Compound of Interest

Compound Name: Methyl 2-(2-iodophenyl)acetate

CAS No.: 66370-75-0

Cat. No.: B2605100

Get Quote

Methyl 2-(2-iodophenyl)acetate (CAS No. 66370-75-0) is a valuable synthetic intermediate in

medicinal chemistry and materials science.[1][2][3] Its structure, featuring an ortho-iodinated

phenyl ring coupled to a methyl acetate moiety, provides two key reactive handles. The aryl

iodide is a prime substrate for a multitude of cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds.

The ester group can be readily hydrolyzed or converted to other functional groups, making it a

versatile precursor for drug candidates and functional organic materials.[4]

This document provides a detailed, two-step protocol for the synthesis of Methyl 2-(2-
iodophenyl)acetate, commencing from commercially available 2-aminophenylacetic acid. The

synthetic strategy involves an initial Sandmeyer-type iodination followed by a classical Fischer

esterification. The causality behind each procedural step is explained to provide researchers

with a robust and reproducible methodology.

Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the conversion of an aromatic amine

to an aryl iodide, and the subsequent esterification of the resulting carboxylic acid.
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Caption: Simplified mechanism of the Sandmeyer-type iodination reaction.

Protocol 1: Synthesis of 2-Iodophenylacetic Acid
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Parameter Specification

Starting Material 2-Aminophenylacetic Acid

Key Reagents
Sodium Nitrite (NaNO₂), Hydrochloric Acid

(HCl), Potassium Iodide (KI)

Reaction Time ~4-6 hours

Temperature 0-5 °C (Diazotization), Room Temp (Iodination)

Typical Yield 65-75%

Materials and Reagents:

2-Aminophenylacetic Acid (1.0 eq)

Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

Sodium Nitrite (NaNO₂, 1.1 eq)

Potassium Iodide (KI, 1.5 eq)

Sodium Thiosulfate (Na₂S₂O₃)

Diethyl Ether (or Ethyl Acetate)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Deionized Water

Ice Bath

Step-by-Step Methodology:

Amine Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer

and thermometer, suspend 2-aminophenylacetic acid in deionized water. Cool the slurry to 0

°C using an ice-salt bath.
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Acidification: Slowly add concentrated hydrochloric acid to the suspension. The amine salt

should dissolve to form a clear solution. Maintain the temperature between 0 and 5 °C.

Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this

solution dropwise to the stirred amine hydrochloride solution, ensuring the internal

temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with

starch-iodide paper (turns blue). Causality: Low temperature is critical to prevent the

premature decomposition of the unstable diazonium salt.

Iodide Reaction: In a separate, larger beaker, dissolve potassium iodide in water. Slowly and

carefully add the cold diazonium salt solution to the KI solution with vigorous stirring.

Effervescence (evolution of N₂ gas) will be observed. Safety Note: Perform this addition

slowly as the reaction can be exothermic and release gas rapidly.

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate until the

dark color of excess iodine disappears.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with diethyl ether or ethyl acetate.

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-

iodophenylacetic acid, which can be purified further. [5]9. Purification: Recrystallize the crude

solid from a suitable solvent system (e.g., toluene or water/ethanol mixture) to obtain pure 2-

iodophenylacetic acid as a solid.

Part 2: Fischer Esterification to Methyl 2-(2-
iodophenyl)acetate
Principle and Mechanistic Insight:

Fischer esterification is a classic acid-catalyzed condensation reaction. A carboxylic acid reacts

with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid, to form an ester
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and water. [6]The reaction is an equilibrium process. To drive the equilibrium towards the

product, an excess of the alcohol (methanol in this case) is used as the solvent. The

protonation of the carbonyl oxygen of the carboxylic acid by the catalyst makes the carbonyl

carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol 2: Synthesis of Methyl 2-(2-iodophenyl)acetate
Parameter Specification

Starting Material 2-Iodophenylacetic Acid [7]

Key Reagents Methanol (MeOH), Sulfuric Acid (H₂SO₄)

Reaction Time 1-3 hours

Temperature Reflux (~65 °C)

Typical Yield >90%

Materials and Reagents:

2-Iodophenylacetic Acid (1.0 eq)

Methanol (Anhydrous, used as solvent)

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Dichloromethane (DCM) or Diethyl Ether

Anhydrous Sodium Sulfate (Na₂SO₄)

Brine

Step-by-Step Methodology (Adapted from a similar procedure)[6]:

Reaction Setup: Dissolve 2-iodophenylacetic acid in a large excess of methanol in a round-

bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq)

to the solution.

Reflux: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress

can be monitored by Thin Layer Chromatography (TLC).

Cooling and Concentration: Once the reaction is complete, cool the mixture to room

temperature. Remove the excess methanol under reduced pressure using a rotary

evaporator.

Work-up: Dissolve the residue in dichloromethane or diethyl ether. Transfer to a separatory

funnel and carefully wash with a saturated solution of sodium bicarbonate to neutralize the

sulfuric acid catalyst. Note: CO₂ evolution will occur.

Washing: Further wash the organic layer with water and then with brine to remove any

remaining water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the crude Methyl 2-(2-iodophenyl)acetate.

Purification: The crude product is often of sufficient purity for subsequent steps. If required, it

can be further purified by flash column chromatography on silica gel or by vacuum

distillation.

Product Characterization and Validation
The final product, Methyl 2-(2-iodophenyl)acetate, should be characterized to confirm its

identity and purity.

Appearance: Liquid or low-melting solid. * Molecular Weight: 276.07 g/mol . [2][3]* ¹H NMR

(CDCl₃, 400 MHz): Expected signals include a singlet for the methyl ester protons (~3.7

ppm), a singlet for the benzylic methylene protons (~3.8 ppm), and a multiplet pattern in the

aromatic region (7.0-7.9 ppm) corresponding to the four protons of the disubstituted benzene

ring.

¹³C NMR (CDCl₃, 101 MHz): Expected signals include the ester carbonyl (~171 ppm),

aromatic carbons (one attached to iodine at ~98 ppm, others between 128-140 ppm), the
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benzylic carbon (~42 ppm), and the methoxy carbon (~52 ppm).

Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) at m/z = 276.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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